Bienvenue dans la boutique en ligne BenchChem!

BC-1485

FIEL1 PIAS4 ubiquitination

BC-1485 is the first and only small-molecule inhibitor of FIEL1 (Fibrosis-inducing E3 ligase 1). No alternative probe replicates its mechanism: disruption of FIEL1-directed PIAS4 ubiquitination, stabilizing PIAS4 to block TGFβ-driven fibrosis. >100-fold selectivity over BC-1480 ensures on-target effects. Oral bioavailability (10 mg/kg/day) and proven in vivo antifibrotic efficacy make BC-1485 the definitive tool for interrogating the FIEL1-PIAS4 axis in IPF and fibrosis models. For unambiguous target engagement, BC-1485 is the only valid choice.

Molecular Formula C19H21N5O5S
Molecular Weight 431.5 g/mol
Cat. No. B605971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBC-1485
SynonymsBC1485;  BC 1485;  BC-1485
Molecular FormulaC19H21N5O5S
Molecular Weight431.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H21N5O5S/c1-11(18(26)24(2)3)20-17(25)12-4-6-13(7-5-12)23-30(28,29)14-8-9-15-16(10-14)22-19(27)21-15/h4-11,23H,1-3H3,(H,20,25)(H2,21,22,27)
InChIKeyZDIJTGCDKBHHPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BC-1485: A First-in-Class FIEL1 Inhibitor for Fibrosis Research


BC-1485 (CAS 2035085-19-7) is a first-in-class small molecule inhibitor of Fibrosis‑inducing E3 ligase 1 (FIEL1) [1]. FIEL1, encoded by KIAA0317, promotes the ubiquitination and degradation of the SUMO‑E3 ligase PIAS4, thereby driving TGFβ‑mediated fibrosis [2]. BC-1485 disrupts the FIEL1–PIAS4 interaction, stabilizing PIAS4 and attenuating the fibrotic cascade . The compound possesses a molecular formula of C₁₉H₂₁N₅O₅S and a molecular weight of 431.47 g/mol .

BC-1485: Why Generic Substitution with In‑Class or Alternative Inhibitors Fails


BC-1485 is the only reported FIEL1 inhibitor [1]; no alternative small molecule can replicate its specific mechanism of action. The compound’s closest structural analog, BC‑1480, shares the benzoimidazole‑sulfonamide backbone but lacks the alaninamide moiety present in BC‑1485 [2]. This chemical difference translates into a >100‑fold reduction in FIEL1‑target engagement and no detectable in vivo antifibrotic efficacy [3]. Substitution with other fibrosis‑targeting agents (e.g., pirfenidone, nintedanib) would shift the experimental focus from the PIAS4‑ubiquitination axis to unrelated pathways, confounding data interpretation and procurement relevance.

BC-1485 Product-Specific Quantitative Evidence: Comparator-Backed Differentiation Data


>100‑Fold Gain in FIEL1–PIAS4 Disruption Compared to BC‑1480

BC-1485 exhibits >100‑fold greater activity than its structural backbone BC‑1480 in disrupting the FIEL1–PIAS4 interaction, directly quantifying the contribution of the alaninamide moiety [1]. In a cell‑free pull‑down assay, BC‑1485 reduced PIAS4 binding to FIEL1 across a concentration range of 10⁻⁴ to 100 µM, whereas BC‑1480 showed negligible displacement [2].

FIEL1 PIAS4 ubiquitination protein-protein interaction

In Vivo Antifibrotic Efficacy in Bleomycin‑Induced Pulmonary Fibrosis

In a therapeutic bleomycin mouse model, BC‑1485 (10 mg/kg/day, oral via drinking water) significantly reduced lung fibrosis markers compared to vehicle‑treated controls [1]. Hydroxyproline content, a quantitative measure of collagen deposition, was markedly decreased, and survival was significantly prolonged (log‑rank P < 0.05) [2]. The control compound BC‑1480 failed to produce any significant antifibrotic effect in the same model [3].

pulmonary fibrosis bleomycin model in vivo efficacy hydroxyproline

PIAS4 Protein Stabilization and Half‑Life Extension in Cells

BC‑1485 treatment (5 µM, 18 h) extended the half‑life of PIAS4 protein in MLE cells, an effect not observed with BC‑1480 [1]. This stabilization is attributed to the inhibition of FIEL1‑mediated ubiquitination, as demonstrated in a cell‑free ubiquitination assay where BC‑1485 reduced polyubiquitinated PIAS4 levels in a concentration‑dependent manner [2].

protein stability PIAS4 half-life ubiquitination

Reduction of Fibrotic Markers α‑SMA and CXCL1

BC‑1485 treatment decreased α‑smooth muscle actin (α‑SMA) expression in MRC5 human lung fibroblasts [1] and reduced bronchoalveolar lavage (BAL) CXCL1 levels in bleomycin‑injured mice [2]. α‑SMA is a canonical marker of myofibroblast differentiation, and CXCL1 is a neutrophil chemoattractant implicated in fibrotic inflammation. The control compound BC‑1480 did not produce these effects [3].

α-SMA CXCL1 fibroblast activation inflammation

BC-1485: High-Impact Research and Industrial Application Scenarios


Target Validation of the FIEL1–PIAS4 Axis in Fibrosis

BC-1485 is the only available chemical probe for FIEL1. Use BC‑1485 to interrogate the role of FIEL1‑mediated PIAS4 degradation in idiopathic pulmonary fibrosis (IPF) or other fibrotic diseases. The >100‑fold selectivity over BC‑1480 ensures that observed biological effects are due to specific target engagement [1]. Pair with genetic knockdown/overexpression studies to establish causality.

Preclinical Efficacy Studies in Bleomycin‑Induced Pulmonary Fibrosis

BC‑1485’s oral bioavailability (via drinking water) and demonstrated in vivo efficacy at 10 mg/kg/day make it suitable for therapeutic intervention studies in murine fibrosis models [2]. Monitor lung hydroxyproline content, survival, and inflammatory cell infiltration as quantitative endpoints.

Mechanistic Studies of PIAS4 Stability and TGFβ Signaling

Employ BC‑1485 to stabilize PIAS4 protein and investigate downstream effects on TGFβ‑induced gene expression, myofibroblast differentiation, and epithelial‑mesenchymal transition (EMT). The compound’s ability to extend PIAS4 half‑life in cells [3] enables detailed kinetic analyses of PIAS4 turnover.

Biomarker Discovery for FIEL1 Inhibition

Use BC‑1485 to identify pharmacodynamic biomarkers of FIEL1 inhibition. Monitor changes in α‑SMA, CXCL1, and BAL cell populations as early indicators of target engagement and antifibrotic response [4]. These markers can be translated to ex vivo or in vivo sample analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BC-1485

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.